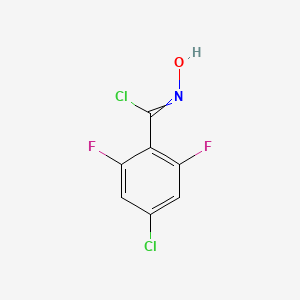
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H3ClF2NO. It is known for its unique structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxyimino group. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the introduction of chloro and fluoro groups onto a benzene ring, followed by the formation of the hydroxyimino group. One common method involves the chlorination and fluorination of a suitable benzene precursor, followed by the reaction with hydroxylamine to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of specific catalysts and controlled reaction environments to facilitate the desired transformations.
化学反应分析
Types of Reactions
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyimino group can undergo oxidation or reduction to form different functional groups.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- 4-chloro-2-nitrobenzenesulfenyl chloride
- 4-bromo-N-hydroxybenzenecarboximidoyl chloride
- 3-chloro-N-phenylbenzenecarbohydrazonoyl chloride
Uniqueness
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, as well as the hydroxyimino group
属性
分子式 |
C7H3Cl2F2NO |
|---|---|
分子量 |
226.00 g/mol |
IUPAC 名称 |
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-3-1-4(10)6(5(11)2-3)7(9)12-13/h1-2,13H |
InChI 键 |
XMJMOJGMCQAYGP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



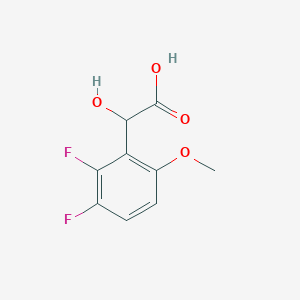

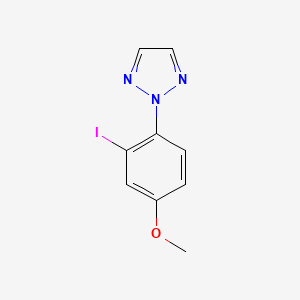

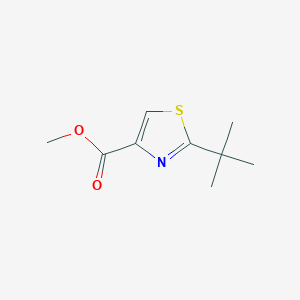
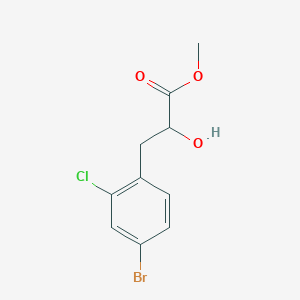
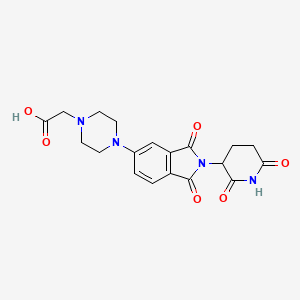
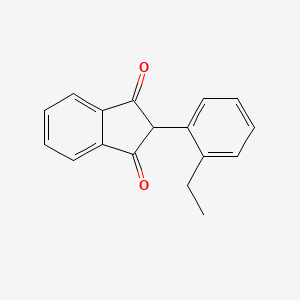
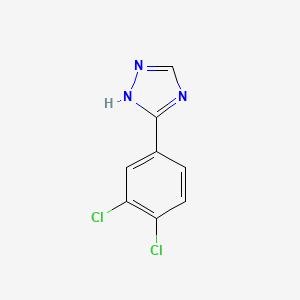
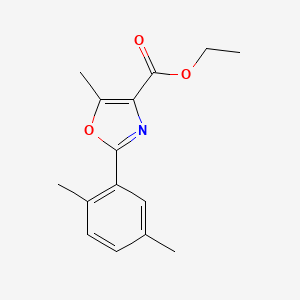
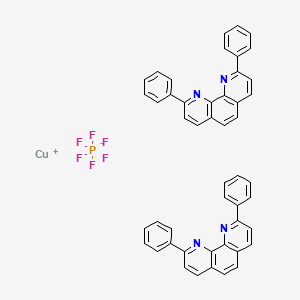
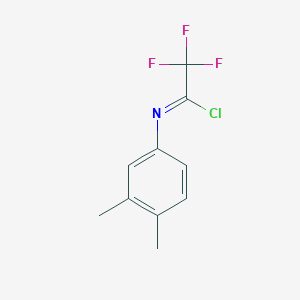
![3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13684767.png)
